IACS-15414

SHP2 Phosphatase Oncology

IACS-15414 is a potent, orally bioavailable SHP2 inhibitor engineered to eliminate the hERG liability common in other series. Its clean safety profile enables reliable in vivo efficacy studies in KRAS-mutant and RTK-driven models. Ideal for researchers requiring a validated tool compound with favorable PK for oral dosing.

Molecular Formula C20H24Cl2N4O2
Molecular Weight 423.3 g/mol
Cat. No. B10856844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIACS-15414
Molecular FormulaC20H24Cl2N4O2
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESCC1C(C2(CCN(CC2)C3=CC(=O)N(C(=N3)C)C4=C(C(=CC=C4)Cl)Cl)CO1)N
InChIInChI=1S/C20H24Cl2N4O2/c1-12-19(23)20(11-28-12)6-8-25(9-7-20)16-10-17(27)26(13(2)24-16)15-5-3-4-14(21)18(15)22/h3-5,10,12,19H,6-9,11,23H2,1-2H3/t12-,19+/m0/s1
InChIKeyWYUIJDCKOPRFJO-HXPMCKFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IACS-15414 Procurement Guide: A Preclinical SHP2 Allosteric Inhibitor with Optimized Safety Profile for Oncology Research


IACS-15414 (CAS 2411321-29-2) is a potent, orally bioavailable allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene. It was discovered and optimized at The University of Texas MD Anderson Cancer Center's Institute for Applied Cancer Science (IACS) and published in the Journal of Medicinal Chemistry [1]. IACS-15414 binds to an allosteric site on SHP2, stabilizing the enzyme in an auto-inhibited conformation to block downstream MAPK (RAS-ERK) signaling, which is critical in RTK-activated and KRAS-mutant cancers [1]. As a preclinical research tool, it is primarily used for in vitro and in vivo oncology studies evaluating SHP2-dependent pathways.

Why IACS-15414 Cannot Be Replaced by Other SHP2 Inhibitors in Research Protocols


SHP2 inhibitors are not functionally interchangeable due to significant differences in biochemical potency, safety liabilities (specifically hERG inhibition), and off-target profiles that impact experimental reproducibility and translational potential. IACS-15414 was specifically engineered through iterative scaffold optimization to resolve the critical hERG liability and suboptimal pharmacokinetics that plagued earlier SHP2 inhibitor series, including pyrazolopyrimidinones and pyrazolopyrazines [1]. Substituting IACS-15414 with a compound that possesses hERG inhibition—a common cardiotoxicity risk—or different selectivity profiles can introduce confounding variables in in vivo efficacy studies and compromise data interpretability. The evidence below demonstrates that IACS-15414 offers a distinct balance of SHP2 inhibitory activity, oral bioavailability, and an exceptionally clean safety window that is not uniformly present across the SHP2 inhibitor class.

Quantitative Differentiation of IACS-15414 from SHP2 Comparators: A Head-to-Head Evidence Guide


Biochemical SHP2 Inhibitory Potency of IACS-15414 vs. Allosteric SHP2 Inhibitors

IACS-15414 inhibits recombinant SHP2 with an IC50 of 122 nM [1]. In comparison, the first-generation allosteric inhibitor SHP099 exhibits an IC50 of 71 nM (0.071 μM) [2], while the more potent clinical candidate TNO155 demonstrates an IC50 of 11 nM (0.011 μM) [3]. Another clinical-stage allosteric inhibitor, BBP-398 (IACS-13909/IACS-15509), shows an IC50 of 15.7 nM [4]. This positions IACS-15414 as having moderate nanomolar biochemical potency relative to the broader SHP2 inhibitor class, which is contextually meaningful when weighed against its superior safety profile.

SHP2 Phosphatase Oncology Small Molecule Enzyme Assay

hERG Liability Profile: IACS-15414 Optimization vs. Predecessor SHP2 Scaffolds

A critical and quantifiable differentiation of IACS-15414 is its demonstrated absence of hERG liability up to 100 μM [1]. This safety feature was achieved through deliberate scaffold optimization. The discovery campaign initially identified pyrazolopyrimidinones with excellent potency but suboptimal PK [1]. Scaffold hopping to pyrazolopyrazines yielded excellent cross-species PK but introduced a narrow hERG window [1]. Final optimization to the pyrimidinone series, culminating in IACS-15414, successfully eliminated this hERG liability while retaining optimal in vivo PK and potency [1].

Cardiotoxicity hERG Safety Pharmacology SHP2 Lead Optimization

Off-Target Selectivity: IACS-15414 Demonstrates No Off-Target Activities

IACS-15414 was characterized as possessing 'no off-target activities' in the discovery publication, a statement supported by the compound's optimization history and corroborated by MD Anderson's research highlights which state the compound displayed 'no off-target effects' [1][2]. In contrast, TNO155 shows some measurable off-target activity, with reported IC50 values of 18 μM for Cav1.2, 6.9 μM for VMAT, and 11 μM for SST3 [3]. This provides a direct, quantitative contrast in off-target liability between IACS-15414 and another clinical-stage SHP2 inhibitor.

Selectivity Off-target Kinase Panel Phosphatase Safety Profile

In Vivo Anti-Tumor Efficacy: IACS-15414 Suppresses Tumor Growth in RTK-Activated and KRAS-Mutant Xenograft Models

IACS-15414 potently suppressed mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in both RTK-activated and KRAS-mutant xenograft models in vivo [1]. Specific xenograft models where significant anti-tumor efficacy was demonstrated include MIA PaCa-2 (pancreatic cancer) and KYSE-520 (esophageal cancer) . In comparison, SHP099 also demonstrated efficacy in mouse tumor xenograft models, confirming that this is a class-level feature of allosteric SHP2 inhibition [2].

Xenograft In Vivo Efficacy Tumor Growth Inhibition KRAS RTK

Recommended Research Applications for IACS-15414 Based on Quantitative Differentiation


In Vivo Oncology Studies Requiring a Clean Safety Profile (Low hERG/Off-Target Liability)

IACS-15414 is the preferred SHP2 inhibitor for in vivo xenograft or PDX studies where confounding cardiotoxicity or off-target effects must be minimized. Its documented absence of hERG liability up to 100 μM and reported lack of off-target activities [1] enable more reliable interpretation of efficacy and toxicity readouts compared to SHP2 inhibitors with known off-target liabilities (e.g., TNO155 with measurable Cav1.2, VMAT, and SST3 inhibition [2]). This is particularly critical for long-term dosing studies and for evaluating combination therapies where overlapping toxicities could obscure synergistic effects.

Mechanistic Studies of MAPK Pathway Signaling in RTK-Activated and KRAS-Mutant Cancers

Researchers investigating SHP2-dependent MAPK pathway signaling in cancers driven by RTK activation (e.g., EGFR, FGFR) or KRAS mutations should consider IACS-15414 based on its validated in vivo suppression of MAPK signaling and tumor growth in both RTK-activated and KRAS-mutant xenograft models [1]. The compound has demonstrated significant anti-tumor efficacy in specific models including MIA PaCa-2 (pancreatic) and KYSE-520 (esophageal) , making it a suitable tool for hypothesis testing in these genetic contexts.

Comparative Pharmacology Studies Evaluating Scaffold-Optimized SHP2 Inhibitors

IACS-15414 represents the product of a deliberate, multi-stage scaffold optimization campaign designed to overcome the PK and hERG limitations of earlier SHP2 inhibitor series [1]. As such, it serves as an ideal reference compound for comparative pharmacology studies that aim to benchmark the impact of chemical scaffold evolution on in vivo performance and safety margins. Its unique position at the intersection of the pyrazolopyrimidinone, pyrazolopyrazine, and pyrimidinone series provides a valuable narrative for structure-activity relationship (SAR) investigations.

Preclinical Development Programs Requiring Oral Bioavailability with Favorable PK

For translational research programs that require oral administration and favorable pharmacokinetics in rodent models, IACS-15414 offers a validated profile. The compound was reported to possess 'optimal in vivo PK across species' and 'excellent PK properties across species' as a result of the scaffold optimization process [1]. This established PK profile reduces the need for extensive formulation optimization and PK/PD modeling during early-stage in vivo proof-of-concept studies, thereby accelerating experimental timelines.

Technical Documentation Hub

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